1,2-Dibromo-4-nitrobenzene

Palladium Catalysis Cross-Coupling Regioselective Synthesis

1,2-Dibromo-4-nitrobenzene (CAS 5411-50-7) offers a unique 1,2-adjacent dibromo and 4-nitro substitution pattern that delivers predictable, high regioselectivity in Pd-catalyzed cross-couplings and SNAr. This electronic environment ensures exclusive para-functionalization, eliminating undesired isomers. Ideal for medicinal chemistry, drug candidate synthesis, and donor-acceptor optoelectronic materials. The nitro group reduces selectively to an amine while preserving bromine handles for further elaboration. Bulk quantities available.

Molecular Formula C6H3Br2NO2
Molecular Weight 280.9 g/mol
CAS No. 5411-50-7
Cat. No. B1583194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dibromo-4-nitrobenzene
CAS5411-50-7
Molecular FormulaC6H3Br2NO2
Molecular Weight280.9 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])Br)Br
InChIInChI=1S/C6H3Br2NO2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H
InChIKeyDLLDRYLYVHKDKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dibromo-4-nitrobenzene (CAS 5411-50-7): A Regioselective Dihalogenated Nitroaromatic Building Block


1,2-Dibromo-4-nitrobenzene (CAS 5411-50-7), also referred to as 3,4-dibromonitrobenzene, is a halogenated nitroaromatic compound with the molecular formula C6H3Br2NO2 and a molecular weight of 280.90 g/mol [1]. It is characterized by a benzene ring substituted with a nitro group at the 4-position and two adjacent bromine atoms at the 1- and 2-positions. This specific substitution pattern confers distinct regioselective reactivity in cross-coupling reactions, making it a valuable synthetic intermediate for pharmaceuticals, agrochemicals, and specialty materials [2]. Commercially, it is available as a solid with a purity typically ≥98% [3].

Why 1,2-Dibromo-4-nitrobenzene Cannot Be Substituted with Generic Dihalogenated Nitrobenzenes


The specific substitution pattern of 1,2-dibromo-4-nitrobenzene—with two adjacent bromine atoms and a para-nitro group—creates a unique electronic environment that governs its reactivity. Simple substitution with other dihalogenated nitrobenzene isomers, such as 1,4-dibromo-2-nitrobenzene or 1,3-dibromo-2-nitrobenzene, would result in dramatically different regioselectivities in cross-coupling and nucleophilic aromatic substitution reactions due to altered directing effects and steric hindrance [1]. This specificity is critical for synthesizing complex molecules with precise substitution patterns, where an incorrect isomer would lead to an undesired product or no reaction at all. The data presented below quantify these differences.

Quantitative Performance Differentiation for 1,2-Dibromo-4-nitrobenzene in Synthesis and Applications


Superior Regioselectivity in Palladium-Catalyzed Ethynylation

In Pd(0)/Cu2Br2-catalyzed ethynylation, 1,2-dibromo-4-nitrobenzene undergoes rapid and selective displacement of the bromine atom para to the nitro group. This contrasts sharply with analogous dibromoacetamidobenzenes, which react slowly and with meta displacement [1]. The strong electron-withdrawing effect of the para-nitro group directs the oxidative addition of the Pd catalyst to the C-Br bond in that position, enabling a highly controlled functionalization.

Palladium Catalysis Cross-Coupling Regioselective Synthesis

Enhanced Lipophilicity (LogP) for Improved Membrane Permeability

1,2-Dibromo-4-nitrobenzene exhibits a calculated LogP of 3.643 . This value is significantly higher than that of less halogenated or non-brominated nitrobenzene analogs. For instance, nitrobenzene has a LogP of 1.85, and 1-bromo-4-nitrobenzene has a LogP of 2.55 [1]. The presence of two bromine atoms in an adjacent, relatively hydrophobic region of the molecule substantially increases its overall lipophilicity.

Lipophilicity Drug Design ADME Properties

Defined Reactivity and Yield in Sonogashira Coupling

In a study synthesizing super-sized phosphine adducts, 1,2-dibromo-4-nitrobenzene was reacted with p-tolylacetylene under standard Sonogashira conditions (Pd(PPh3)4, CuI, NEt3) [1]. The reaction yielded the corresponding 3,4-dialkynylated product in 70% yield, demonstrating the compound's viability in this widely used carbon-carbon bond-forming reaction. While yields for other substrates under identical conditions were not reported in this specific study, this data point establishes a benchmark for its performance, which is valuable for process chemists assessing its utility compared to other aryl halides.

Sonogashira Coupling Alkyne Synthesis Reaction Optimization

Class-Level Enhanced Reactivity in Nucleophilic Aromatic Substitution (SNAr)

As a dibromonitrobenzene, 1,2-dibromo-4-nitrobenzene is highly susceptible to nucleophilic aromatic substitution (SNAr) due to the combined electron-withdrawing effects of the para-nitro group and the ortho-bromine atoms, which can stabilize the negative charge in the Meisenheimer complex intermediate [1]. This class-level inference is supported by studies showing that the reaction of 1,2-dibromo-4-nitrobenzene with NaOH proceeds through a phenol intermediate [2]. While direct quantitative comparison to all analogs is lacking, the general reactivity of dihalonitrobenzenes in SNAr is well-established, making this compound a versatile electrophile.

Nucleophilic Aromatic Substitution SNAr Mechanistic Studies

Key Application Scenarios for 1,2-Dibromo-4-nitrobenzene in R&D and Manufacturing


Regioselective Synthesis of Complex Biaryl and Alkyne Scaffolds

Procurement of 1,2-dibromo-4-nitrobenzene is ideal for medicinal chemistry and process research groups focused on building libraries of complex molecules. Its predictable, high regioselectivity in Pd-catalyzed cross-coupling reactions, such as ethynylation and Suzuki-Miyaura coupling, ensures that functional groups are installed at the desired para position to the nitro group [1]. This control is essential for synthesizing drug candidates where the precise 3D arrangement of substituents is critical for binding to a biological target. The higher LogP of the starting material also provides a lipophilic foundation for lead optimization.

Synthesis of Advanced Materials for Organic Electronics (OLEDs/OPVs)

The compound's unique electronic properties, derived from the combination of strong electron-withdrawing (nitro) and electron-donating (bromine, through hyperconjugation) substituents, make it a valuable intermediate for synthesizing advanced optoelectronic materials . It can be used to construct donor-acceptor (D-A) type molecules or π-conjugated polymers for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The nitro group can later be reduced to an amine, serving as a site for further functionalization to tune emission or charge transport properties.

Preparation of Functionalized Arylamines via SNAr or Reduction

Researchers requiring functionalized arylamines should consider 1,2-dibromo-4-nitrobenzene as a precursor. Its enhanced electrophilicity, due to the dual activation by bromine and nitro groups [2], facilitates nucleophilic aromatic substitution (SNAr) with amines to install nitrogen-based functionality directly. Alternatively, selective reduction of the nitro group yields the corresponding aniline derivative while leaving the bromine atoms intact for subsequent cross-coupling reactions. This dual reactivity provides a flexible platform for generating diverse amine-containing building blocks.

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